molecular formula C5H9N3O3 B11919592 (3-Amino-4-oxoazetidin-2-yl)methyl carbamate

(3-Amino-4-oxoazetidin-2-yl)methyl carbamate

Cat. No.: B11919592
M. Wt: 159.14 g/mol
InChI Key: DHXYGTAPMNUQON-UHFFFAOYSA-N
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Description

(3-Amino-4-oxoazetidin-2-yl)methyl carbamate is a heterocyclic compound that contains an azetidine ring Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate typically involves the reaction of azetidinone derivatives with carbamates. One common method is the reaction of (3-Amino-4-oxoazetidin-2-yl)methyl chloride with potassium carbamate under mild conditions. This reaction proceeds through nucleophilic substitution, resulting in the formation of the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-oxoazetidin-2-yl)methyl carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(3-Amino-4-oxoazetidin-2-yl)methyl carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new antibiotics and antiviral agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exerting antibacterial activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.

    Oxetane derivatives: Compounds containing a four-membered ring with an oxygen atom, which share some chemical properties with azetidines.

Uniqueness

(3-Amino-4-oxoazetidin-2-yl)methyl carbamate is unique due to its specific combination of functional groups and the presence of both an amino and a carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

(3-amino-4-oxoazetidin-2-yl)methyl carbamate

InChI

InChI=1S/C5H9N3O3/c6-3-2(8-4(3)9)1-11-5(7)10/h2-3H,1,6H2,(H2,7,10)(H,8,9)

InChI Key

DHXYGTAPMNUQON-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(=O)N1)N)OC(=O)N

Origin of Product

United States

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